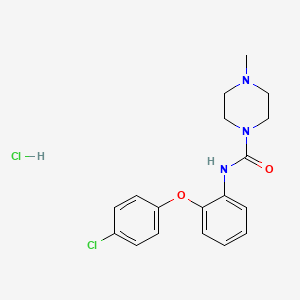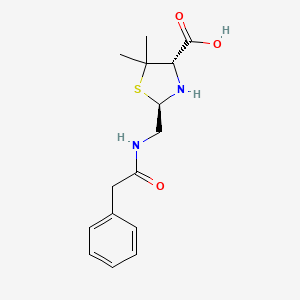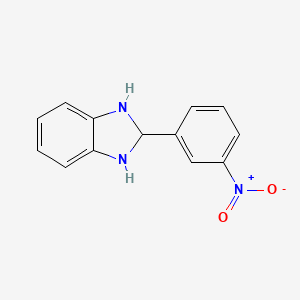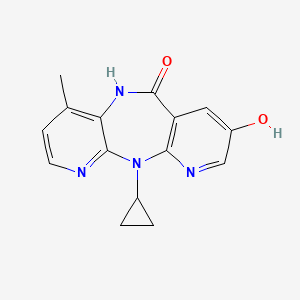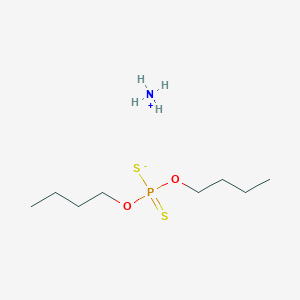
6α-Hydroxy-11-deoxycortisol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6α-Hydroxy-11-deoxycortisol, also known as 6α-OH-DOC, is a steroid hormone that is produced by the adrenal gland. It is a derivative of cortisol, which is a hormone that is involved in the regulation of various physiological processes in the body. 6α-OH-DOC has been the subject of extensive research in recent years due to its potential applications in the diagnosis and treatment of various medical conditions.
Scientific Research Applications
Glucocorticoid Metabolism and Regulation
Drug Metabolism and CYP3A Activity : Research has highlighted the utility of related cortisol metabolites as markers for evaluating drug metabolism and interactions, particularly through CYP3A enzymes. For example, 6β-Hydroxycortisol is used as a biomarker to assess drug induction or inhibition effects mediated by CYP3A in humans and animals. This is crucial for understanding how drugs affect glucocorticoid metabolism and potentially influence conditions treated by glucocorticoids (Galteau & Shamsa, 2003).
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : The enzyme 11β-HSD1 plays a critical role in converting inactive cortisone to its active form, cortisol, within target tissues, influencing glucocorticoid effects. This has implications for obesity, metabolic syndrome, and diabetes, suggesting that 11β-HSD1 could be a target for therapeutic intervention in these conditions (White, Rogoff, & McMillan, 2008; Cooper & Stewart, 2009).
Antioxidant Activity : Hydroxycinnamic acids and related compounds have been studied for their antioxidant properties, which are relevant in a broad range of applications from food engineering to medicine. Understanding the antioxidant activity of compounds related to 6α-Hydroxy-11-deoxycortisol can provide insights into their potential therapeutic uses (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
The primary target of 6α-Hydroxy-11-deoxycortisol is the corticosteroid receptor (CR) . This receptor is present in various tissues, including the liver, gill, and anterior intestine . The binding affinity of the liver CR is similar for 11-deoxycortisol and deoxycorticosterone .
Mode of Action
This compound interacts with its target, the corticosteroid receptor, resulting in changes in the transcriptional tissue profiles . This interaction leads to a wide distribution of CR transcription, kidney-specific transcription of steroidogenic acute regulatory protein (star), and liver-specific transcription of phosphoenolpyruvate carboxykinase (pepck) .
Biochemical Pathways
The compound affects the glucocorticoid pathway , leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . The ex vivo incubation of liver tissue with 11-deoxycortisol results in dose-dependent increases in pepck mRNA levels .
Pharmacokinetics
It is known that the compound has a significant role in the stress response in basal vertebrates . Within 6 hours of exposure to an acute handling stress, plasma 11-deoxycortisol levels increased 15- and 6-fold in larvae and juveniles, respectively .
Result of Action
The action of this compound results in an increase in plasma glucose . This is due to its gluconeogenic activity, indicating that corticosteroid regulation of plasma glucose is a basal trait among vertebrates .
Action Environment
Environmental factors such as stress can influence the action, efficacy, and stability of this compound . For instance, in response to acute stress, plasma 11-deoxycortisol levels significantly increased in both larvae and juveniles .
Biochemical Analysis
Biochemical Properties
6α-Hydroxy-11-deoxycortisol interacts with various enzymes and proteins in the body. It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . These interactions are crucial for the compound’s role in the glucocorticoid pathway, leading to cortisol .
Cellular Effects
The effects of this compound on cells are largely dependent on its role as a precursor to cortisol. In response to stress, levels of this compound can increase, leading to an increase in plasma glucose . This indicates that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its conversion to cortisol. This process involves binding interactions with the enzymes 21-hydroxylase and 11β-hydroxylase . The resulting cortisol can then exert a wide range of effects, including enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that levels of this compound can increase in response to stress, suggesting that it may have a role in stress responses .
Dosage Effects in Animal Models
It is known that in sea lampreys, an early jawless fish species, this compound plays a crucial role as the primary and ultimate glucocorticoid hormone with mineralocorticoid properties .
Metabolic Pathways
This compound is involved in the glucocorticoid pathway, leading to the production of cortisol . This pathway involves interactions with the enzymes 21-hydroxylase and 11β-hydroxylase .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6α-Hydroxy-11-deoxycortisol involves the conversion of pregnenolone to 11-deoxycortisol, followed by the introduction of a hydroxyl group at the 6α position.", "Starting Materials": [ "Pregnenolone", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform", "Dichloromethane", "Ethyl acetate", "Hexanes", "Water" ], "Reaction": [ "Pregnenolone is oxidized to 11-deoxycortisol using sodium periodate and sodium metaperiodate.", "11-deoxycortisol is reduced to cortisol using sodium borohydride.", "Cortisol is treated with sodium hydroxide and acetic acid to form 6α-hydroxycortisol.", "6α-hydroxycortisol is then treated with methanol and chloroform to form the methoxy derivative.", "The methoxy derivative is then treated with ethyl acetate and hexanes to form 6α-methoxycortisol.", "Finally, 6α-methoxycortisol is treated with sodium hydroxide to remove the methoxy group and form 6α-Hydroxy-11-deoxycortisol." ] } | |
| 76941-54-3 | |
Molecular Formula |
C₂₁H₃₀O₅ |
Molecular Weight |
362.46 |
synonyms |
(6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)
